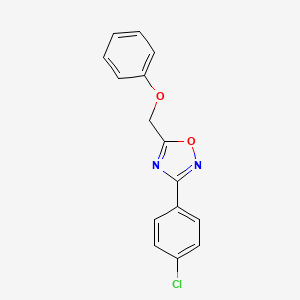![molecular formula C15H19N5O2S B5740471 4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, commonly known as EPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTM belongs to the class of compounds known as triazole-thioacetamide derivatives, which have been found to exhibit various biological activities, including antimicrobial, antifungal, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
This compound exhibits potential as a lead structure for drug discovery due to its unique molecular features. Researchers explore its interactions with biological targets, aiming to design novel drugs for various diseases. Computational studies, molecular docking, and structure-activity relationship (SAR) analyses guide the development of derivatives with improved pharmacological properties .
Anticancer Properties
Studies investigate the anticancer potential of 4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical trials may reveal its efficacy against specific cancer types .
Antifungal Activity
The compound’s triazole moiety suggests antifungal properties. Researchers evaluate its effectiveness against fungal pathogens, including Candida species and Aspergillus. Mechanistic studies explore its impact on fungal cell membranes and enzymes .
Neuroprotective Potential
Given its structural resemblance to neuroprotective agents, investigations focus on its ability to prevent neuronal damage. Animal models and in vitro assays assess its impact on neurodegenerative diseases, such as Parkinson’s and Alzheimer’s .
Anti-inflammatory Effects
The thioacetate group in 4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine suggests anti-inflammatory properties. Researchers explore its impact on inflammatory pathways, cytokine modulation, and potential therapeutic applications .
Agricultural Applications
Nanosized silica particles, including those derived from this compound, find applications in agriculture. They enhance crop growth, improve nutrient uptake, and protect against pests and diseases. Researchers investigate their use as smart delivery systems for agrochemicals .
Food Industry
Vacuum impregnation techniques, which involve the use of porous materials, enhance food quality and flavor. Researchers explore the application of this compound in food preservation, flavor enhancement, and nutrient enrichment. It may improve the texture and taste of fruits, vegetables, and meat products .
Other Potential Fields
Additional areas of interest include materials science, catalysis, and optoelectronics. Researchers explore the compound’s properties for designing functional materials, sensors, and catalysts. Its unique structure may contribute to novel applications in these fields .
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-20-14(12-3-5-16-6-4-12)17-18-15(20)23-11-13(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAKCDOAMFCLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)


